molecular formula C20H19N3O4 B2471353 Fmoc-L-Photo-Leucine CAS No. 1360651-24-6

Fmoc-L-Photo-Leucine

Cat. No.: B2471353
CAS No.: 1360651-24-6
M. Wt: 365.389
InChI Key: GDWMJFRPAHGSDU-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

Fmoc-L-Photo-Leucine is a diazirine-containing, Fmoc-protected leucine amino acid and multifunctional photo-crosslinker . Its primary targets are cellular proteins and protein-protein interactions . These targets play a crucial role in various cellular functions and biological processes.

Mode of Action

This compound interacts with its targets through a process called photoaffinity labeling . Upon irradiation with UV light (approximately 360 nm), it forms a highly reactive carbene species . This carbene species rapidly reacts with neighboring molecules to form an irreversible covalent bond .

Biochemical Pathways

The exact biochemical pathways affected by this compound are dependent on the specific proteins and protein-protein interactions it targets. The general mechanism involves the incorporation of this compound into peptides or small-molecule probes and tools, which allows for the labeling of cellular targets . This process can influence various biochemical pathways and their downstream effects, depending on the specific targets involved.

Pharmacokinetics

As a tool used in peptide synthesis, its bioavailability would be primarily determined by the properties of the peptide or small molecule it is incorporated into .

Result of Action

The result of this compound’s action is the formation of an irreversible covalent bond with its targets upon UV light irradiation . This allows for the labeling of cellular targets and protein-protein interactions, which can be used to probe cellular mechanisms, target identification/validation, and understanding traditionally undruggable targets .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of UV light . The UV light triggers the formation of the reactive carbene species, which is essential for its mode of action

Safety and Hazards

When handling Fmoc-L-Photo-Leucine, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, avoid dust formation, and keep containers tightly closed in a dry, cool and well-ventilated place .

Future Directions

Fmoc-L-Photo-Leucine and other multifunctional probe building blocks will continue to accelerate drug discovery research for probing cellular mechanisms, target ID/validation, and understanding traditionally undruggable targets .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-Photo-Leucine involves the incorporation of a diazirine ring into the leucine amino acid structure. The Fmoc group is introduced to protect the amino group during the synthesis. The reaction conditions typically involve the use of organic solvents and reagents such as fluorenylmethyloxycarbonyl chloride and sodium azide . The diazirine ring is introduced through a series of reactions involving the formation of a diazirine intermediate, which is then coupled with the protected leucine .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated systems and high-performance liquid chromatography (HPLC) is common to achieve reproducibility and efficiency in production .

Comparison with Similar Compounds

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-methyldiazirin-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4/c1-20(22-23-20)10-17(18(24)25)21-19(26)27-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,21,26)(H,24,25)/t17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDWMJFRPAHGSDU-KRWDZBQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=N1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(N=N1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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